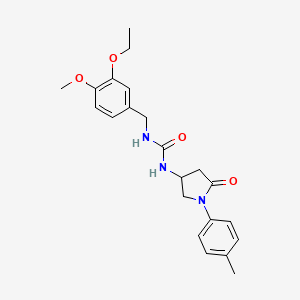

N-(2-(5-氟-2-甲氧基苯磺酰胺)乙基)-4-丙酰胺基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

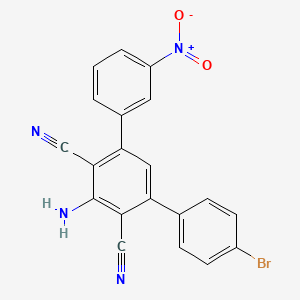

The compound "N-(2-(5-fluoro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide" is a structurally complex molecule that may be related to the family of benzamides, which are known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, similar compounds with benzamide moieties and modifications on the amide bond have been investigated for their affinity and selectivity towards biological receptors such as dopamine D(4) receptors .

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds and the introduction of various functional groups that can influence the activity and selectivity of the molecule. For instance, the paper discusses structural modifications on the amide bond and alkyl chain of a benzamide derivative to study its binding profile. Another synthesis method for a related compound, involving a nucleophilic fluorination followed by HPLC purification, is detailed in . Additionally, a rhodium(III)-catalyzed oxidative coupling strategy is described for the synthesis of sulfonyl fluoride substituted compounds . These methods highlight the importance of careful synthetic design to achieve the desired chemical properties.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can significantly impact their biological activity. For example, the crystal structure analysis of related compounds has shown the importance of hydrogen bonding and atom-atom contacts, which can influence the overall stability and interactions of the molecule . These structural investigations are crucial for understanding how modifications to the benzamide core can affect the molecule's behavior and interactions with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, depending on their substituents and the reaction conditions. The oxidative coupling reaction mentioned in is an example of how specific functional groups, such as sulfonyl fluorides, can be introduced into the benzamide framework. These reactions are not only important for the synthesis of the compounds but also for the potential development of new chemical entities with unique properties suitable for applications like click chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as density, refractive index, molar refraction, and polarizability, can be influenced by the molecular structure and the environment . These properties are essential for understanding the interaction of the compound with light and its behavior in different media, which can be relevant for its application as a drug or a material in various fields.

科学研究应用

分子结构研究

对类似结构的化合物(如格列本脲)的研究集中在利用核磁共振波谱和理论计算来了解其固态结构。这些见解对于药物设计和开发至关重要,特别是对于抗糖尿病药物 (Sanz, Claramunt, Alkorta, Sánchez‐Sanz, & Elguero, 2012)。

药代动力学和代谢

对甲氧氯普胺等药物在生物系统中的转化和排泄的研究揭示了了解化合物在动物体内如何代谢和排泄的重要性,这对于药物安全性和有效性至关重要 (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970)。

神经递质受体研究

与 N-(2-(5-氟-2-甲氧基苯磺酰胺)乙基)-4-丙酰胺基苯甲酰胺 结构相关的化合物已被用于研究神经递质受体,例如 5-HT(1A) 受体。这些研究涉及使用放射性标记拮抗剂进行正电子发射断层扫描 (PET) 成像,以了解血清素在神经系统疾病中的作用 (Plenevaux et al., 2000)。

用于成像的放射合成

基于具有甲氧基苯甲酰胺结构的化合物,开发用于血清素-5HT2 受体的放射性碘化配体,展示了它们在创建用于伽马发射断层扫描的示踪剂中的潜力,有助于精神疾病和神经系统疾病的诊断和研究 (Mertens et al., 1994)。

癌症中的受体成像

在原发性乳腺肿瘤成像中使用碘苯甲酰胺衍生物,例如 N-[2-(1'-哌啶基)乙基]-3-(123)I-碘-4-甲氧基苯甲酰胺,展示了此类化合物在可视化癌细胞上过表达的 sigma 受体中的应用,提供了一种评估肿瘤增殖的非侵入性方法 (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002)。

属性

IUPAC Name |

N-[2-[(5-fluoro-2-methoxyphenyl)sulfonylamino]ethyl]-4-(propanoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O5S/c1-3-18(24)23-15-7-4-13(5-8-15)19(25)21-10-11-22-29(26,27)17-12-14(20)6-9-16(17)28-2/h4-9,12,22H,3,10-11H2,1-2H3,(H,21,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYVXSMDRILXII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=C(C=CC(=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-fluoro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2528755.png)

![3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2528764.png)

![5-chloro-1-(2,6-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2528765.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528769.png)

![1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2528770.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2528773.png)

![Ethyl 3-(4-chlorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2528774.png)